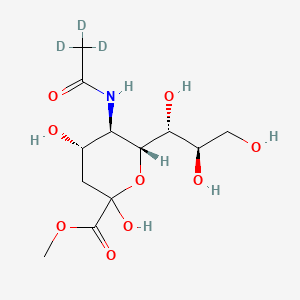

N-Acetylneuraminic Acid Methyl Ester-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H21NO9 |

|---|---|

Molecular Weight |

326.31 g/mol |

IUPAC Name |

methyl (4S,5R,6R)-2,4-dihydroxy-5-[(2,2,2-trideuterioacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |

InChI |

InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(20,11(19)21-2)22-10(8)9(18)7(17)4-14/h6-10,14,16-18,20H,3-4H2,1-2H3,(H,13,15)/t6-,7+,8+,9+,10+,12?/m0/s1/i1D3 |

InChI Key |

BKZQMWNJESHHSA-CTBQELLDSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)OC)O)O |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)O)O |

Origin of Product |

United States |

Significance of Deuterated Sialic Acid Derivatives in Glycoscience Research

The study of sialoglycans, complex carbohydrates containing sialic acid, is fundamental to understanding many aspects of biology and disease. Deuterated sialic acid derivatives, such as N-Acetylneuraminic Acid Methyl Ester-d3, offer researchers a powerful method for the precise and sensitive investigation of these molecules. The primary significance of these deuterated compounds lies in their application as internal standards in mass spectrometry-based quantitative glycomics.

Mass spectrometry is a powerful technique for the analysis of glycans, but it can be challenging to obtain accurate quantitative data due to variations in ionization efficiency and sample preparation. By adding a known amount of a deuterated sialic acid derivative to a biological sample, researchers can normalize the signals of the naturally occurring (or "light") sialic acids to the signal of the "heavy" deuterated standard. This allows for highly accurate quantification of sialic acid levels in various biological samples, such as serum, urine, and cell lysates. This approach has been instrumental in studying the changes in sialylation associated with various diseases, including cancer and inflammatory disorders.

Furthermore, the methyl esterification of the carboxylic acid group in this compound enhances its stability during mass spectrometry analysis. The free carboxylic acid of natural sialic acids can lead to instability and loss of the sialic acid moiety during ionization. The methyl ester protects this group, leading to more reliable and reproducible results.

Overview of Stable Isotope Labeling Applications in Biochemical Investigations

Deuteration Strategies for Sialic Acid Analogues

The introduction of deuterium atoms into the sialic acid scaffold is a critical step in the synthesis of this compound. This is achieved through various strategies that allow for controlled isotopic labeling.

Employment of Deuterated Precursors

Another approach involves the chemical synthesis starting from deuterated precursors. For example, reductive deuteration of specific intermediates using reagents like tributyltin deuteride (B1239839) (Bu₃SnD) can introduce deuterium at targeted positions. nih.gov Similarly, deuterated aldehydes or other simple deuterated building blocks can be employed in multi-component reactions to construct the labeled sialic acid backbone. beilstein-journals.org

Targeted Isotopic Labeling Approaches

For applications requiring deuterium at specific positions, targeted isotopic labeling methods are employed. These strategies offer precise control over the location of the isotopic label, which is crucial for mechanistic studies and detailed structural analysis.

One such method involves a multi-step chemical synthesis starting from a readily available monosaccharide like N-acetyl-D-glucosamine. Through a sequence of chemical transformations including Henry reaction, acetylation, and reductive denitration, a key intermediate is formed. nih.gov Deuterium can be introduced at a specific position, such as C-6, by transforming a derivative into [6-²H]-N-acetylneuraminic acid using reductive debromination with Bu₃SnH. nih.gov While complex, this method provides a high degree of specificity in the placement of the deuterium atom.

Esterification and Protective Group Chemistry for Methyl Ester Formation

The formation of the methyl ester at the carboxylic acid group and the management of the multiple hydroxyl groups are pivotal aspects of the synthesis. This requires specific methylation protocols and a strategic use of protective groups.

Methylation Protocols for Carboxylic Acid Functionalization

The carboxylic acid group of N-acetylneuraminic acid is typically converted to its methyl ester to enhance stability and modify its chemical properties. zjzsbiotech.com This transformation is often a prerequisite for subsequent chemical modifications or for its use in specific biochemical assays.

Several methylation protocols are available:

Chemical Esterification: The most direct method involves treating N-acetylneuraminic acid with methylating agents. zjzsbiotech.com Reagents like diazomethane (B1218177) have been successfully used for this esterification step. nih.gov

Enzymatic Esterification: Lipase-mediated esterification offers a milder alternative. For instance, Candida antarctica lipase (B570770) B (Novozym 435) can catalyze the esterification of Neu5Ac with deuterated methanol (B129727), achieving high yields with minimal side reactions. smolecule.com

Acid-Catalyzed Esterification: Treatment with anhydrous methanol in the presence of an acid catalyst is a common and effective method for methyl ester formation. researchgate.net

| Methylation Method | Reagent/Enzyme | Key Features | Reference |

| Chemical Esterification | Diazomethane | Effective for direct methylation. | nih.gov |

| Enzymatic Esterification | Candida antarctica lipase B | High regioselectivity, mild conditions. | smolecule.com |

| Acid-Catalyzed Esterification | Methanol / Acid Catalyst | High-yielding and experimentally simple. | researchgate.net |

Selective Hydroxyl Group Protection and Deprotection Strategies

The sialic acid molecule contains multiple hydroxyl groups with similar reactivity, necessitating a careful strategy of protection and deprotection to achieve regioselective modifications. researchgate.netresearchgate.net The selective masking and unmasking of these groups are essential for directing reactions to the desired positions and preventing unwanted side reactions. nih.gov

Commonly used protecting groups for the hydroxyl functions in sialic acid chemistry include:

Acyl Groups (e.g., Acetyl): Acetyl groups are frequently used to protect all hydroxyl groups. They can be introduced using acetic anhydride (B1165640) in pyridine. researchgate.net Their removal is typically achieved by saponification, for example, with sodium methoxide (B1231860) in methanol. researchgate.netresearchgate.net Regioselective silyl (B83357) ether/acetate exchange can also be used to introduce acetyl groups at specific positions like C-4, C-9, and C-8. acs.org

Alkyl Groups (e.g., Benzyl): Benzyl ethers are stable under a wide range of conditions and are often used for protecting hydroxyl groups during multi-step syntheses. nih.gov They are typically removed by hydrogenolysis.

Silyl Ethers (e.g., TBDMS, TMS): Silyl ethers offer varying degrees of stability depending on the steric bulk of the substituents on the silicon atom. zmsilane.comharvard.edu They are valuable for temporary protection and can be selectively removed using fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF). harvard.edu

Acetals (e.g., Benzylidene): Acetal groups, such as the 4,6-O-benzylidene acetal, can be used to protect diols simultaneously and can be regioselectively opened to free one hydroxyl group while keeping the other protected. researchgate.net

The strategic application of these protecting groups allows for the synthesis of complex sialic acid derivatives by controlling the reactivity of the different hydroxyl positions. researchgate.net

| Protecting Group | Introduction Reagent | Cleavage Condition | Selectivity/Application |

| Acetyl (Ac) | Acetic Anhydride/Pyridine | Sodium Methoxide (MeONa) | General hydroxyl protection. researchgate.net |

| Benzyl (Bn) | Benzyl Bromide/Base | Hydrogenolysis (H₂, Pd/C) | Stable protection for multi-step synthesis. nih.gov |

| Silyl Ethers (e.g., TBDMS) | TBDMSCl/Imidazole | Fluoride source (e.g., TBAF) | Selective protection/deprotection. harvard.edu |

| Benzylidene Acetal | Benzaldehyde Dimethyl Acetal | Reductive opening (e.g., NaBH₃CN) | Protection of 4,6-diols. researchgate.net |

Chemoenzymatic Synthesis Pathways for N-Acetylneuraminic Acid Derivatives with Deuterium Integration

Chemoenzymatic synthesis combines the high selectivity and efficiency of enzymatic reactions with the versatility of chemical synthesis, providing a powerful approach for producing complex carbohydrates like deuterated sialic acids. nih.gov

A prominent example is the one-pot, multi-enzyme synthesis of tri-deuterated sialosides. nih.gov This method utilizes a cascade of four enzymes:

GlcNAc 2-epimerase (PhGn2E): Converts N-acetylglucosamine to N-acetylmannosamine.

Sialic acid aldolase (B8822740) (EcNeuAld): Catalyzes the condensation of N-acetylmannosamine with pyruvate (B1213749) to form N-acetylneuraminic acid.

CMP sialic acid synthase (NmCSS): Activates the sialic acid to its CMP-sugar nucleotide donor.

α2,3 sialyltransferase (CjSiaT3): Transfers the sialic acid to an acceptor molecule.

When this entire enzymatic cascade is performed in D₂O, deuterium atoms are incorporated during the epimerase and aldolase steps, resulting in a tri-deuterated product. nih.govnih.gov This approach is highly efficient as it avoids the isolation of intermediates. nih.gov

Chemical synthesis can be used to prepare modified precursors, which are then fed into an enzymatic system. For instance, chemically synthesized N-acetylmannosamine analogues can be used as substrates for sialic acid aldolase to generate a variety of N-functionalized Neu5Ac derivatives. d-nb.info By performing the aldolase-catalyzed condensation in D₂O, deuterium can be integrated into these custom-synthesized sialic acid analogues. This combination of chemical precursor synthesis and enzymatic transformation allows for the creation of a diverse library of isotopically labeled sialic acid derivatives. nih.gov

Advanced Purification and Characterization Techniques for Isotopic Purity Verification

The confirmation of the chemical structure and the determination of the isotopic enrichment of this compound are critical steps to ensure its suitability as an internal standard. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chromatographic Purification

Initial purification of the crude reaction mixture is typically achieved using chromatographic methods to isolate the desired this compound from unreacted starting materials, byproducts, and non-deuterated or partially deuterated species.

Ion-Exchange Chromatography: Strong anion exchangers are effective for the purification of sialic acids and their derivatives. nih.gov The negatively charged carboxyl group of the sialic acid derivative allows for its retention on the anion-exchange resin, while neutral impurities are washed away. Elution is then carried out by changing the pH or increasing the salt concentration of the eluent.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution purification technique that can be employed for the final polishing of this compound. Different HPLC modes can be utilized:

Reversed-Phase (RP) HPLC: Using a C18 column, separation is based on the hydrophobicity of the compounds. lcms.czmdpi.com

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the separation of polar compounds like sialic acids and their derivatives. mdpi.com

The selection of the appropriate column and mobile phase is crucial for achieving optimal separation and purity.

Isotopic Purity and Structural Characterization

Following purification, the isotopic enrichment and structural integrity of this compound are verified using advanced spectroscopic techniques.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a primary tool for determining the isotopic purity of deuterated compounds. rsc.org By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of the deuterated (d3), partially deuterated (d1, d2), and non-deuterated (d0) species can be quantified.

Table 1: Illustrative Mass Spectrometry Data for Isotopic Purity Analysis

| Ion Species | Theoretical m/z | Observed m/z | Relative Abundance (%) | Isotopic Purity Contribution (%) |

| [M+H]⁺ (d0) | 324.1184 | 324.1182 | 0.5 | 0 |

| [M+H]⁺ (d1) | 325.1247 | 325.1245 | 1.0 | 0 |

| [M+H]⁺ (d2) | 326.1310 | 326.1308 | 0.5 | 0 |

| [M+H]⁺ (d3) | 327.1372 | 327.1370 | 98.0 | 98.0 |

Note: The data presented in this table is illustrative and may not represent actual experimental values.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for confirming the chemical structure and the position of the deuterium label.

¹H NMR: In the ¹H NMR spectrum of this compound, the signal corresponding to the methyl ester protons will be absent or significantly reduced in intensity compared to the non-deuterated standard. This provides direct evidence of successful deuteration at the methyl ester position.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for N-Acetylneuraminic Acid Methyl Ester

| Nucleus | Non-deuterated (ppm) | d3-Methyl Ester (ppm) |

| ¹H NMR | ||

| -OCH₃ | ~3.8 | Absent/Reduced |

| ¹³C NMR | ||

| -OCH₃ | ~53 | Triplet, ~53 |

| C=O (Ester) | ~171 | ~171 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

By integrating the signals in the ¹H NMR spectrum or by using specialized quantitative NMR (qNMR) techniques, the isotopic enrichment can also be determined and correlated with the mass spectrometry data. rsc.org This multi-faceted analytical approach ensures the high purity and structural integrity of this compound, making it a reliable standard for demanding analytical applications.

Advanced Analytical Applications in Quantitative Glycomics and Metabolomics

Role as an Internal Standard in Mass Spectrometry (MS)

In quantitative mass spectrometry, the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for achieving the highest accuracy and precision. nih.gov N-Acetylneuraminic Acid Methyl Ester-d3 functions as an ideal internal standard because it is chemically identical to the analyte's methyl ester derivative and exhibits nearly identical chromatographic behavior and ionization efficiency. However, its increased mass (due to the three deuterium (B1214612) atoms) allows it to be distinguished from the endogenous, unlabeled analyte by the mass spectrometer. By adding a known quantity of the SIL standard to a sample at the beginning of the workflow, it can reliably correct for variations in sample preparation, chromatographic retention, and signal response, most notably matrix effects. nih.govchromatographyonline.com

Quantitative Analysis of Sialic Acids via Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the sensitive and specific quantification of sialic acids in complex biological matrices. The use of an appropriate internal standard is crucial for reliable results.

In one established LC-MS method for the determination of N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc), N-acetylneuraminic acid methyl ester was employed as the internal standard. nih.gov The method demonstrated excellent linearity over a dynamic range of 10 to 1000 ng on-column, with a correlation coefficient greater than 0.999. nih.gov

More recent LC-MS/MS methods often utilize deuterated or ¹³C-labeled internal standards, such as [¹³C₃]Sia or a derivative like this compound, for enhanced accuracy. nih.govresearchgate.net For instance, in a method for quantifying free sialic acid in human plasma, a ¹³C₃-labeled sialic acid standard was used, achieving a lower limit of quantification (LLOQ) of 20 ng/mL. nih.gov These methods typically involve acid hydrolysis to release sialic acids from glycoproteins, followed by sample cleanup and analysis. The internal standard is added prior to sample processing, ensuring it accounts for variability in every step.

| Parameter | Finding | Reference |

| Internal Standard | N-acetylneuraminic acid methyl ester | nih.gov |

| Analytes | N-acetylneuraminic acid (Neu5Ac), N-glycolylneuraminic acid (Neu5Gc) | nih.gov |

| Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) | nih.gov |

| Linear Range | 10 - 1000 ng | nih.gov |

| Correlation Coefficient | > 0.999 | nih.gov |

| Alternative IS | [¹³C₃]Sia | nih.govresearchgate.net |

| LLOQ (with ¹³C₃-SA) | 20 ng/mL | nih.gov |

Quantitative Analysis of N-Acetylneuraminic Acid via Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) provides another robust platform for sialic acid quantification, though it requires derivatization to increase the volatility of the analytes. A highly specific and accurate method for determining N-acetylneuraminic acid by GC-MS has been developed using N-[²H₃]acetylneuraminic acid as an internal standard. nih.gov

In this method, the sialic acids are converted to their trimethylsilyl (B98337) (TMS) derivatives before injection into the GC-MS system. nih.gov The instrument is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. The quantification is based on monitoring specific mass fragments of the derivatized compounds. nih.gov

| Parameter | N-acetylneuraminic acid (Analyte) | N-[²H₃]acetylneuraminic acid (Internal Standard) |

| Derivatization | Trimethylsilyl (TMS) | Trimethylsilyl (TMS) |

| Monitoring Ion (m/z) | 624 | 627 |

| Linear Range | > 10³ | N/A |

| Lower Limit of Quantitation | A few hundred picograms | N/A |

Data sourced from a study on GC-MS analysis of N-acetylneuraminic acid. nih.gov

This stable isotope dilution GC-MS method proved to be highly specific and reproducible, allowing for the measurement of N-acetylneuraminic acid in just a few hundred nanoliters of plasma. nih.gov

Mitigation of Matrix Effects and Ion Suppression in Complex Biological Samples

When analyzing biological samples such as plasma, serum, or urine, co-eluting endogenous components can interfere with the ionization of the target analyte in the mass spectrometer's source. This phenomenon, known as the matrix effect, can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), causing significant inaccuracies in quantification. chromatographyonline.com

The most effective strategy to compensate for these matrix effects is the use of a SIL internal standard, such as this compound. nih.gov Because the SIL standard co-elutes and has the same physicochemical properties as the analyte, it is subject to the same degree of ion suppression or enhancement. chromatographyonline.com As a result, the ratio of the analyte's signal to the internal standard's signal remains constant and unaffected by the matrix. This allows for accurate quantification even when the absolute signal intensity fluctuates between different samples due to varying matrix compositions. chromatographyonline.com

Application in Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) Methods

To achieve high sensitivity and selectivity, mass spectrometers are often operated in specific data acquisition modes. This compound is ideally suited for use in both SIM and Multiple Reaction Monitoring (MRM) methods.

Selected Ion Monitoring (SIM): In this mode, the mass spectrometer is set to detect only a few specific mass-to-charge ratios (m/z) corresponding to the analyte and the internal standard. For example, in an LC-MS method for sialic acids, the protonated molecular ions for Neu5Ac (m/z 310), the internal standard N-acetylneuraminic acid methyl ester (m/z 324), and Neu5Gc (m/z 326) were monitored. nih.gov Similarly, in a GC-MS method, characteristic fragments of the TMS-derivatized analyte (m/z 624) and its deuterated standard (m/z 627) were monitored. nih.gov This approach significantly improves the signal-to-noise ratio compared to a full scan.

Multiple Reaction Monitoring (MRM): Used in tandem mass spectrometry (MS/MS), MRM is an even more selective technique. A specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. This process creates a highly specific "transition" for the analyte and another for the internal standard. For example, in an LC-MS/MS analysis of sialic acids in pig tissues, the MRM transition for Neu5Ac was m/z 307.7 → 87.0, while the transition for the ¹³C₃-Neu5Ac internal standard was m/z 310.9 → 90.0. csu.edu.au The high specificity of MRM minimizes interferences, making it the preferred mode for quantitative analysis in highly complex matrices. nih.gov

Utility in Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Analysis

While the primary application of this compound is in mass spectrometry, related non-deuterated standards are pivotal in quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Quantitative NMR (qNMR) for Reference Standard Validation

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity and assigning the concentration of reference materials without the need for an identical standard of the substance itself. nih.gov The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

For the validation of sialic acid reference standards, such as newly synthesized batches of N-acetylneuraminic acid or its derivatives, qNMR is an invaluable tool. nih.govnih.gov The purity of a synthesized sialic acid standard can be accurately determined by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from a certified reference material of known purity and concentration, which is added to the sample. nih.govnih.gov

This process allows for the precise characterization and certification of new quantitative standards. bwise.kr For example, research on acetylated sialic acid derivatives involved synthesizing the compounds and then using qNMR to accurately determine their concentration before they were used as standards for the analysis of biological samples. nih.govnih.gov This validation step ensures the traceability and reliability of all subsequent quantitative measurements that rely on these standards. bwise.kr

Stable Isotope Tracing for Metabolic Flux Analysis

Stable isotope tracing is a powerful methodology used to investigate metabolic pathways in living systems. biorxiv.org This technique involves introducing a metabolite labeled with a heavy isotope (such as deuterium, ¹³C, or ¹⁵N) into cells, tissues, or organisms. nih.gov As the labeled compound is processed through various biochemical reactions, the isotope is incorporated into downstream metabolites. By tracking the distribution and incorporation of these heavy isotopes using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can elucidate pathway activities, determine the contributions of different substrates to metabolic pools, and quantify the rates of metabolic reactions, known as fluxes. biorxiv.orgnih.gov this compound is a deuterated analogue of the sialic acid N-acetylneuraminic acid (Neu5Ac), designed for use in such stable isotope-resolved metabolomics studies.

The metabolism of sialic acid involves a complex network of biosynthetic and catabolic reactions that are crucial for cellular function. reactome.org The primary sialic acid in vertebrates, N-acetylneuraminic acid (Neu5Ac), is synthesized in the cytosol, activated to CMP-Neu5Ac in the nucleus, and then transferred to glycoconjugates in the Golgi apparatus. nih.gov Catabolic pathways break down sialic acids, recycling components back into central metabolism. researchgate.net

Stable isotope tracers are instrumental in dissecting these pathways. By introducing a labeled precursor, researchers can follow its metabolic fate. For instance, a deuterated analogue of N-acetyl-D-mannosamine (ManNAc), a key precursor, can be used to trace the de novo synthesis of sialic acid. researchgate.netnih.gov Similarly, introducing labeled N-acetylneuraminic acid allows for the investigation of the sialic acid salvage pathway and its subsequent incorporation into sialoglycans.

The use of a tracer like N-Acetylneuraminic Acid-d3 (referring to deuterium on the acetyl group for tracing purposes) enables researchers to monitor the key steps of these pathways:

Salvage and Activation: The tracer can be taken up by cells and converted into its activated form, CMP-N-Acetylneuraminic Acid-d3, by the enzyme CMP-sialic acid synthetase (CMAS).

Glycosylation: The labeled CMP-sialic acid is then used by sialyltransferases in the Golgi to attach the labeled sialic acid onto glycoproteins and glycolipids.

Catabolism: The breakdown of these labeled glycoconjugates can be tracked by monitoring the reappearance of labeled free sialic acid or its subsequent catabolites, such as N-acetyl-D-mannosamine-d3 and pyruvate (B1213749). researchgate.net

Detecting the mass-shifted, deuterated versions of these metabolites via mass spectrometry provides direct evidence of their sequential production and clarifies the flow through both anabolic and catabolic routes.

Table 1: Hypothetical Mass Isotopomer Distribution in the Sialic Acid Salvage Pathway Using N-Acetylneuraminic Acid-d3 as a Tracer

| Metabolite | Unlabeled Monoisotopic Mass (m/z) | Labeled Monoisotopic Mass (m/z) | Pathway Step |

| N-Acetylneuraminic Acid (Neu5Ac) | 309.10 | 312.12 | Tracer Input (Salvage Pathway) |

| CMP-Neu5Ac | 592.11 | 595.13 | Activation (CMAS) |

| Sialoglycan (e.g., Sialyl-lactose) | 633.21 | 636.23 | Glycosylation (Sialyltransferase) |

Glycometabolic networks are intricately connected with central carbon metabolism. The building blocks for glycans, including sialic acids, are derived from glucose through pathways like glycolysis and the hexosamine biosynthetic pathway. researchgate.net The catabolism of sialic acids also feeds back into central metabolism; for example, the enzyme N-acetylneuraminate lyase cleaves Neu5Ac into pyruvate and N-acetyl-D-mannosamine (ManNAc), directly linking sialic acid degradation to glycolysis and the citric acid (TCA) cycle. researchgate.net

While deuterium labels are not used to track carbon backbones directly, a deuterated tracer like N-Acetylneuraminic Acid-d3 is invaluable for tracking the fate of the sialic acid molecule itself as it moves through these interconnected networks. By distinguishing the exogenously supplied tracer from the endogenous, unlabeled pool of metabolites, researchers can follow its specific contributions. For example, after administering the d3-labeled tracer, the appearance of the d3 label in ManNAc confirms the activity of the catabolic pathway, while the absence of the label in upstream hexosamine pathway intermediates confirms that the tracer is not flowing backward into those synthesis routes. This allows for a clear delineation of molecular flow in one direction, complementing studies that use ¹³C-labeled glucose to track the flow of carbon atoms into the sialic acid pathway. nih.gov

A significant challenge in metabolomics, particularly when using high-resolution mass spectrometry, is the confident identification of metabolites within complex biological samples. nih.gov Spectra can contain thousands of signals, including true metabolites, isotopic peaks, adducts, contaminants, and random chemical or electronic noise.

Stable isotope-labeled compounds like this compound serve as ideal internal standards to address this challenge. lcms.cz By "spiking" a known quantity of the deuterated standard into a biological sample prior to analysis, several objectives are achieved:

Confident Identification: The deuterated standard will have a predictable mass shift (e.g., +3 Daltons) compared to its endogenous, unlabeled counterpart. It will, however, exhibit nearly identical chromatographic retention times and fragmentation patterns in tandem MS. This allows analysts to definitively locate the signal of the biological N-acetylneuraminic acid in a complex chromatogram, distinguishing it from isobaric (same mass) noise and other interfering compounds. hilarispublisher.com

Signal vs. Noise: If a peak is observed at the exact mass of the deuterated standard, it provides high confidence that the corresponding unlabeled peak is a genuine metabolite and not an artifact. lcms.cz

Accurate Quantification: The ratio of the signal intensity of the endogenous metabolite to the known concentration of the spiked-in deuterated standard allows for precise and accurate quantification, correcting for variations in sample extraction efficiency and instrument response. ahajournals.org

Metabolic flux is the rate at which metabolites are processed through a pathway. nih.gov While steady-state metabolite concentrations can be misleading, isotope tracing provides a dynamic view of pathway activity. biorxiv.org By measuring the rate of incorporation of an isotopic label from a tracer into a product, one can quantify the flux through that specific reaction or series of reactions.

N-Acetylneuraminic Acid-d3 can be used to assess the activity of key pathways in several ways:

Rate of Sialoglycan Synthesis: By providing cells with the d3-labeled tracer, the rate of appearance of the d3 label in specific sialoglycans (glycoproteins and glycolipids) can be measured over time. This provides a direct quantification of the combined flux through the sialic acid salvage, activation, and transfer pathways.

Turnover Rate: The technique can also be used in pulse-chase experiments. Cells are first "pulsed" with the d3-labeled tracer to label the sialoglycan pool. The tracer is then replaced with unlabeled medium (the "chase"), and the rate of disappearance of the d3-labeled sialoglycans is monitored. This provides a measure of the catabolic rate or turnover of these important cell-surface molecules.

These flux measurements are critical for understanding how sialic acid metabolism is altered in various physiological states and diseases, such as cancer, where aberrant sialylation is a common feature. nih.gov

Table 2: Research Applications of N-Acetylneuraminic Acid-d3 in Metabolic Flux Analysis

| Application Area | Specific Use of Labeled Compound | Information Gained |

| Pathway Elucidation | Tracer for sialic acid salvage and incorporation | Identifies active salvage, activation (CMAS), and glycosylation (sialyltransferase) steps. |

| Metabolic Network Tracking | Distinguishes exogenous from endogenous Neu5Ac pools | Tracks the fate and direction of flow of sialic acid molecules within interconnected pathways. |

| Metabolite Identification | Internal standard for mass spectrometry | Confirms the identity of endogenous Neu5Ac and differentiates its signal from experimental noise. |

| Flux Quantification | Measures the rate of label incorporation over time | Determines the rate of sialoglycan synthesis, degradation, and overall pathway turnover. |

Investigations in Enzymatic Biochemistry and Sialylation Processes

Substrate Specificity Studies of Sialidases (Neuraminidases)

Sialidases, also known as neuraminidases, are glycoside hydrolase enzymes that cleave terminal sialic acid residues from glycoconjugates. scbt.comnih.gov They are critical in various physiological and pathological processes, including the life cycle of the influenza virus, making them a significant target for drug development. scbt.comnih.gov The substrate specificity of these enzymes is a key area of investigation. nih.gov

Analysis of Enzyme-Substrate Interactions in Sialic Acid Metabolism

The interaction between a sialidase and its substrate is a highly specific event governed by the architecture of the enzyme's active site. researchgate.net Studies have shown that modifications to the sialic acid molecule can significantly impact binding and catalysis. The carboxyl group of sialic acid is particularly important, as it typically forms a salt bridge with conserved arginine residues in the active site, anchoring the substrate for catalysis.

The esterification of this carboxyl group, as seen in N-Acetylneuraminic Acid Methyl Ester-d3, blocks this crucial interaction. Consequently, this compound is generally a poor substrate for most sialidases. However, its utility lies in its potential as a competitive inhibitor or as a tool to study the binding contributions of other parts of the sialic acid molecule. By comparing the interaction of the enzyme with N-acetylneuraminic acid versus its methyl ester form, researchers can quantify the importance of the carboxylate-arginine interaction for substrate binding and turnover.

Development of Modified Substrates for Neuraminidase Assays

The development of robust and sensitive assays is essential for studying neuraminidase activity and for screening potential inhibitors. bioassaysys.com Modified substrates are central to these efforts. nih.gov While fluorogenic or chromogenic substrates like 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) are widely used, isotopically labeled compounds such as this compound are valuable for assays employing mass spectrometry or high-performance liquid chromatography (HPLC). nih.govnih.gov

These methods offer high sensitivity and specificity. For instance, in an assay, the cleavage of a deuterated substrate can be precisely quantified by monitoring the mass shift of the product. This approach avoids interference from other components in a complex biological sample. The methyl ester group can also enhance the compound's properties for certain analytical techniques, such as improving its chromatographic behavior.

The following table summarizes the relative hydrolysis rates of various sialic acid derivatives by Vibrio cholerae sialidase, illustrating the impact of molecular modifications on enzyme activity.

| Substrate | Relative Hydrolysis Rate (%) |

| N-acetylneuraminyl-α(2-3)-lactose | 100 |

| N-glycolylneuraminyl-α(2-3)-lactose | 88 |

| N-acetylneuraminyl-α(2-6)-lactose | 25 |

| N-acetyl-9-O-acetylneuraminyl-α(2-3)-lactose | 12 |

| N-acetyl-4-O-acetylneuraminyl-α(2-3)-lactose | 0 |

| Data derived from studies on sialidase substrate specificity. nih.gov |

Exploration of Sialic Acid Aldolases (N-Acetylneuraminate Lyases)

N-Acetylneuraminate lyases (NALs), also known as sialic acid aldolases, are enzymes that catalyze the reversible cleavage of N-acetylneuraminic acid (Neu5Ac) into pyruvate (B1213749) and N-acetyl-D-mannosamine (ManNAc). nih.govqa-bio.com These enzymes belong to the class I aldolase (B8822740) family and are crucial for the catabolism of sialic acid in both mammals and microorganisms. nih.gov

Catalytic Mechanisms and Reversible Aldol (B89426) Cleavage Reactions

The catalytic mechanism of NAL involves the formation of a Schiff base intermediate between a conserved lysine (B10760008) residue in the enzyme's active site and the keto group of the pyruvate substrate (in the synthetic direction) or the C2 of Neu5Ac (in the cleavage direction). ebi.ac.ukacs.orgresearchgate.net The reaction is reversible, although the equilibrium favors the cleavage of Neu5Ac. nih.gov

For this compound, the modification at the C1 carboxyl group makes it an unsuitable substrate for NAL. The free carboxylate of Neu5Ac is critical for proper positioning and interaction within the active site. Therefore, esterification prevents the enzyme from catalyzing the aldol cleavage. This makes the compound useful as a negative control or as a potential inhibitor to probe the active site requirements of the enzyme.

Engineering Enzymes for Altered Substrate Specificity and Promiscuity

Protein engineering and directed evolution have been employed to alter the substrate specificity of aldolases for synthetic applications. nih.govacs.org Researchers have successfully engineered NALs to accept a wider range of substrates, enabling the synthesis of various sialic acid derivatives. nih.govntu.edu.tw For example, mutations can be introduced to change the size and shape of the active site pocket, allowing the enzyme to accommodate larger or differently substituted substrates. nih.govtmu.edu.tw

Studies involving engineered NALs could use this compound to test the limits of the newly created substrate promiscuity. An engineered enzyme that could potentially accept or bind this modified sialic acid would signify a significant alteration of the active site's chemical environment, particularly its tolerance for modifications at the C1 position. Directed evolution has been used to change the enzyme's preference from D-sialic acid to L-3-deoxy-manno-2-octulosonic acid (L-KDO), demonstrating the high malleability of the enzyme's specificity. nih.gov

The table below shows kinetic data for wild-type and an evolved N-acetylneuraminic acid aldolase, highlighting the change in substrate preference.

| Enzyme | Substrate | kcat/Km (s⁻¹M⁻¹) |

| Wild-Type | D-Sialic Acid | 1.2 x 10⁵ |

| Wild-Type | L-KDO | 1.1 x 10¹ |

| Evolved Mutant | D-Sialic Acid | 1.9 x 10¹ |

| Evolved Mutant | L-KDO | 1.2 x 10⁵ |

| Data adapted from directed evolution studies of sialic acid aldolase. nih.gov |

Studies on Cytidine (B196190) Monophosphate (CMP)-Sialic Acid Synthetases

CMP-sialic acid synthetases (CSS) are key enzymes in the biosynthesis of sialoglycoconjugates. researchgate.netnih.gov They catalyze the activation of sialic acid by transferring a cytidine monophosphate (CMP) group from cytidine triphosphate (CTP) to the C2 hydroxyl of sialic acid, forming CMP-sialic acid. researchgate.netcreative-enzymes.com This activated sugar nucleotide is the donor substrate for all sialyltransferases. nih.gov

The substrate specificity of CSS is generally strict. The enzyme recognizes the N-acetyl group, the glycerol (B35011) side chain, and critically, the free carboxylate at the C1 position of sialic acid. The negative charge of the carboxylate is essential for binding to the enzyme's active site. As with sialidases and aldolases, the methyl esterification of this group in this compound prevents it from acting as a substrate for CSS. datapdf.com

This property makes the compound a valuable tool for studying the enzyme's mechanism. It can be used in competitive inhibition studies to understand how different parts of the sialic acid molecule contribute to binding affinity. For example, by comparing the inhibitory potential (Ki) of N-acetylneuraminic acid analogues, including the methyl ester, researchers can dissect the binding requirements of the CSS active site. Some unique CMP-sialic acid synthetases, like one from rainbow trout, have shown the ability to efficiently use both N-acetylneuraminic acid (Neu5Ac) and deaminoneuraminic acid (KDN) as substrates, indicating some natural variability in substrate tolerance. nih.gov

Enzymatic Formation of Activated Sialic Acid Donors

The biosynthesis of sialoglycoconjugates requires the activation of sialic acids into high-energy donor molecules, most commonly cytidine monophosphate (CMP)-sialic acids. This activation is catalyzed by CMP-sialic acid synthetase (CMAS). The utilization of this compound in these enzymatic processes provides a unique avenue for detailed mechanistic and quantitative studies.

The methyl ester modification of N-acetylneuraminic acid is often employed in research to enhance stability and modify solubility. zjzsbiotech.com The incorporation of a deuterium (B1214612) label (d3) in the methyl group creates a stable, heavy isotope-tagged version of the molecule. This isotopic labeling is particularly valuable for mass spectrometry-based analyses, allowing for the differentiation and quantification of labeled versus unlabeled sialic acids. nih.gov

The enzymatic synthesis of CMP-N-Acetylneuraminic Acid Methyl Ester-d3 would be contingent on the substrate promiscuity of CMAS. Studies have shown that various microbial and mammalian CMAS enzymes can accommodate modifications at different positions of the sialic acid molecule. nih.govresearchgate.net For instance, research on CMP-sialic acid synthetases from Neisseria meningitidis, Streptococcus agalactiae, and Escherichia coli has demonstrated their ability to accept a range of N-acetylmannosamine analogs as precursors for the synthesis of corresponding CMP-sialic acid derivatives. nih.gov This suggests that this compound could potentially serve as a substrate for these enzymes, leading to the formation of CMP-N-Acetylneuraminic Acid Methyl Ester-d3.

The efficiency of this enzymatic conversion can be assessed through various analytical techniques. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are often used for the qualitative and quantitative analysis of CMP-sialic acid synthesis. nih.gov The presence of the d3-label in the methyl ester group would allow for precise tracking and quantification of the enzymatic product using mass spectrometry, providing valuable data on the enzyme's kinetic parameters with this modified substrate.

Below is a table summarizing the key enzymes and substrates involved in the potential enzymatic formation of activated this compound.

| Enzyme | Substrate(s) | Potential Product | Analytical Techniques |

| Sialic Acid Aldolase | N-acetylmannosamine analogs, Pyruvate | This compound (precursor) | HPLC, Mass Spectrometry |

| CMP-Sialic Acid Synthetase (CMAS) | This compound, CTP | CMP-N-Acetylneuraminic Acid Methyl Ester-d3 | HPLC, TLC, Mass Spectrometry |

Implications for Understanding Sialylation Pathways and Glycoconjugate Remodeling

The ability to generate and utilize CMP-N-Acetylneuraminic Acid Methyl Ester-d3 has significant implications for the broader understanding of sialylation pathways and the dynamic process of glycoconjugate remodeling. Stable isotope labeling is a cornerstone of modern quantitative glycomics, enabling researchers to trace the metabolic fate of specific monosaccharides and analyze the flux through glycosylation pathways. nih.gov

Once CMP-N-Acetylneuraminic Acid Methyl Ester-d3 is formed, it can be used by sialyltransferases to transfer the labeled sialic acid onto acceptor glycans on glycoproteins and glycolipids. nih.gov This process allows for the introduction of a "heavy" tag onto newly synthesized or remodeled glycoconjugates. By comparing the mass spectra of glycans from cells or tissues treated with the labeled precursor to those from untreated controls, researchers can quantify the rate of sialylation and identify specific glycans that are being modified. nih.govsemanticscholar.org This approach is invaluable for studying changes in sialylation associated with various physiological and pathological states, such as cancer and inflammation.

The d3-label provides a distinct mass shift that can be readily detected by mass spectrometry, facilitating the identification and quantification of sialylated glycans. nih.gov This method can be applied to profile the N-glycome of serum from patients with diseases like colorectal cancer to identify alterations in sialyl-linkage isomers. researchgate.net Furthermore, deuterated N-glycans have been synthesized to investigate the preferential cleavage of sialic acid on different branches of a glycan by neuraminidases, providing insights into the substrate specificity of these enzymes. researchgate.net

The research findings derived from the use of this compound can be summarized in the following table:

| Research Area | Application of this compound | Key Findings |

| Sialylation Pathway Analysis | Tracer for metabolic flux analysis of sialic acid incorporation into glycans. | Quantification of sialylation rates on specific glycoproteins and glycolipids. |

| Glycoconjugate Remodeling Studies | Monitoring the turnover and modification of sialylated glycoconjugates. | Elucidation of dynamic changes in cell surface sialylation in response to stimuli. |

| Quantitative Glycomics | Internal standard for mass spectrometry-based quantification of sialylated glycans. | Accurate and reproducible measurement of sialic acid content in biological samples. |

| Enzyme Substrate Specificity | Probe for sialyltransferase and neuraminidase activity with modified substrates. | Determination of the tolerance of glycosyltransferases and glycosidases for modified sialic acids. |

Research into Glycoconjugate Structure and Function

Utilization as an Analytical Standard for Sialic Acid-Containing Glycoproteins and Glycolipids

In the quantitative analysis of sialic acid-containing glycoproteins and glycolipids, the use of a reliable internal standard is paramount for accuracy and reproducibility. N-Acetylneuraminic Acid Methyl Ester-d3 serves as an excellent analytical standard, particularly in mass spectrometry (MS)-based methods. zjzsbiotech.com Its chemical properties are nearly identical to the endogenous, non-deuterated form, meaning it behaves similarly during sample preparation, chromatography, and ionization. However, its increased mass due to the three deuterium (B1214612) atoms allows it to be clearly distinguished from the native compound in the mass spectrometer.

This distinction is critical for a technique known as stable isotope dilution analysis. By adding a known amount of this compound to a biological sample, researchers can accurately quantify the amount of endogenous N-Acetylneuraminic Acid Methyl Ester by comparing the signal intensities of the deuterated and non-deuterated forms. This method corrects for sample loss during purification and variations in ionization efficiency, leading to highly accurate quantification. zjzsbiotech.com

For instance, in studies quantifying the sialic acid content of therapeutic glycoproteins, where sialylation is a critical quality attribute affecting efficacy and serum half-life, this compound can be employed to ensure precise and reliable measurements. nih.gov

| Analytical Technique | Application of this compound | Benefit |

| Mass Spectrometry (MS) | Internal standard for quantitative analysis | High accuracy and precision in determining sialic acid content |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Co-elution with endogenous analyte for precise quantification | Corrects for variations in sample preparation and instrument response |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Derivatized standard for volatile analysis | Enables accurate quantification of derivatized sialic acids |

Probing the Structural Diversity and Functional Roles of Sialic Acid Derivatives

The sialic acid family is characterized by a remarkable structural diversity, with various modifications such as acetylation, methylation, and sulfation contributing to a wide range of biological functions. nih.govnih.gov this compound, as a stable isotopically labeled precursor, can be utilized in metabolic labeling studies to trace the incorporation and modification of sialic acids within cells.

By introducing this compound into cell culture, researchers can follow its metabolic fate as it is incorporated into nascent glycoconjugates and subsequently modified by cellular enzymes. Analysis of the resulting labeled glycans by mass spectrometry allows for the identification and quantification of different sialic acid derivatives. This approach provides valuable insights into the pathways of sialic acid metabolism and the regulation of their structural diversity. nih.gov

These studies are crucial for understanding how alterations in sialic acid modifications can impact their functional roles in health and disease. For example, changes in the O-acetylation of sialic acids have been implicated in cancer progression and viral recognition. oup.com

Investigating Sialic Acid Linkages and their Biological Significance

Sialic acids are attached to the underlying glycan chain through different glycosidic linkages, most commonly α2,3- and α2,6-linkages to galactose or N-acetylgalactosamine residues. The type of linkage has profound biological consequences, influencing the recognition of glycans by specific binding proteins (lectins), such as siglecs, and the entry of pathogens into host cells. nih.govnih.gov

Distinguishing between these linkage isomers by mass spectrometry is challenging as they have the same mass. However, chemical derivatization techniques combined with the use of isotopically labeled standards like this compound can overcome this limitation. Specific chemical reactions can be employed to differentially label α2,3- and α2,6-linked sialic acids. By using a deuterated reagent in one of the labeling steps, the different linkages can be distinguished by their mass difference in the resulting mass spectrum. nih.gov

This linkage-specific analysis is vital for understanding the biological significance of different sialylations. For instance, the expression of α2,6-linked sialic acids on the surface of B lymphocytes is crucial for regulating immune responses.

| Linkage Type | Biological Significance | Analytical Approach |

| α2,3-Sialic Acid | Recognition by specific selectins, role in inflammation | Differential chemical derivatization with isotopic labeling |

| α2,6-Sialic Acid | Modulation of B-cell activation, receptor for influenza virus | Linkage-specific enzymatic cleavage followed by MS analysis |

| α2,8-Polysialic Acid | Regulation of neural cell adhesion molecule (NCAM) function | Specific antibody recognition and mass spectrometry |

Role in Understanding Cellular Recognition and Intercellular Communication Mediated by Sialic Acids

Sialic acids at the cell surface act as key recognition sites in a multitude of cellular communication processes, including cell-cell adhesion, immune surveillance, and pathogen binding. nih.govnih.gov The use of this compound in metabolic labeling studies allows for the investigation of the dynamics of sialylated glycoconjugates in these processes.

By labeling the sialic acids of a specific cell population with this compound, researchers can track the fate of these molecules during cell-cell interactions. For example, one could study the transfer of sialylated molecules between immune cells and target cells during the formation of an immunological synapse. Mass spectrometry can then be used to identify and quantify the labeled molecules that have been transferred, providing insights into the mechanisms of intercellular communication.

Furthermore, understanding the turnover and presentation of sialic acids on the cell surface is crucial for comprehending how cells regulate their interactions with their environment. Stable isotope labeling with compounds like this compound provides a powerful method to study the dynamics of the sialome (the entire complement of sialic acids in a cell or organism) and its role in mediating cellular recognition and communication. nih.gov

Methodological Development and Optimization

Development of Robust Analytical Protocols for Deuterated Sialic Acid Analysis

The quantification of sialic acids, including deuterated variants like N-Acetylneuraminic Acid Methyl Ester-d3, relies on robust and sensitive analytical techniques, primarily mass spectrometry (MS) coupled with liquid chromatography (LC). nih.gov The development of these protocols is essential for accurate characterization and quantification in various biological matrices. Stable isotope-labeled internal standards are critical for correcting variations in sample processing and instrument response, thereby improving the accuracy of quantitative analyses. thermofisher.comresearchgate.net

A common approach involves LC-MS/MS methods that offer high sensitivity and specificity. For instance, a method for simultaneously quantifying N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc) utilizes a derivatization step followed by separation on a C18 column and detection by electrospray ionization (ESI)-MS/MS. cabidigitallibrary.org In such protocols, a deuterated standard like this compound serves as an internal standard to ensure precision. nih.govresearchgate.net

Hydrophilic interaction liquid chromatography (HILIC) is another powerful separation technique well-suited for polar compounds like sialic acids. When coupled with MS, HILIC can separate different sialic acid linkage isomers, which is vital for functional glycomic studies. acs.org The integration of deuterated standards in these workflows is a key practice to compensate for matrix effects and variations during sample preparation and analysis. thermofisher.com

The choice of MS parameters and ionization sources is also optimized to maximize performance. ESI is frequently used due to its soft ionization capabilities, which help to keep the analyte intact. nih.gov The optimization of parameters like collision energy is crucial for achieving the best sensitivity for detecting deuterated sialic acids. nih.gov

| Analytical Technique | Description | Role of Deuterated Standard | Reference |

|---|---|---|---|

| LC-ESI-MS/MS | Liquid chromatography coupled with tandem mass spectrometry using electrospray ionization. Provides high sensitivity and specificity. | Internal standard for accurate quantification, correcting for sample loss and ionization variability. | cabidigitallibrary.org |

| HILIC-MS | Hydrophilic interaction liquid chromatography coupled with mass spectrometry. Ideal for separating polar analytes like sialic acids and their isomers. | Corrects for variations in sample processing and instrument response, crucial for complex biological samples. | acs.org |

| GC-MS | Gas chromatography-mass spectrometry, often requiring derivatization to increase volatility. | Used as an internal standard to normalize for variations during derivatization and injection. | nih.gov |

Strategies for Sample Preparation and Derivatization in Glycomics Workflows

Effective sample preparation is a critical prerequisite for reliable glycomic analysis. researchgate.net For sialic acids, this process typically involves their release from glycoconjugates, followed by purification and chemical derivatization to enhance their analytical properties. nih.gov

Sialic acids are commonly released from glycoproteins and other complex carbohydrates through acid hydrolysis or enzymatic digestion using sialidases. youtube.com The conditions for acid hydrolysis must be carefully controlled to prevent the degradation of the released sialic acids. nih.gov

Following release, purification steps such as solid-phase extraction (SPE) are employed to remove interfering substances like salts and proteins. Derivatization is a key step to improve the stability and detection sensitivity of sialic acids. nih.govjst.go.jp A widely used derivatization agent is 1,2-diamino-4,5-methylenedioxybenzene (DMB), which reacts with the α-keto acid group of sialic acids to form a fluorescent derivative that is highly responsive in both fluorescence detection and mass spectrometry. cabidigitallibrary.orgyoutube.com The incorporation of this compound as an internal standard at an early stage of sample preparation helps to account for any variability in the efficiency of the derivatization reaction and subsequent steps. nih.gov

Permethylation is another comprehensive derivatization technique used in glycomics. It involves methylating all hydroxyl and carboxyl groups, which stabilizes sialic acid residues and improves ionization efficiency in MS. nih.govnih.gov Using a deuterated methylating agent allows for the introduction of a stable isotope label, enabling quantitative comparisons between samples. nih.gov

| Preparation Step | Method | Purpose | Role of this compound | Reference |

|---|---|---|---|---|

| Release | Acid Hydrolysis or Enzymatic (Sialidase) | Cleave sialic acids from glycoconjugates. | Added after release as a spike-in standard. | youtube.com |

| Purification | Solid-Phase Extraction (SPE) | Remove contaminants like salts and proteins. | Co-purified with endogenous sialic acids to monitor recovery. | researchgate.net |

| Derivatization | DMB Labeling | Increase fluorescence and ionization for enhanced detection sensitivity. | Acts as an internal standard to normalize derivatization efficiency. | cabidigitallibrary.org |

| Derivatization | Permethylation | Stabilize sialic acids and improve MS signal. | Can be used alongside deuterated methylating agents for relative quantification. | nih.gov |

Integration of this compound into Multi-Omics Research Workflows

The true power of modern biological research lies in the integration of multiple "omics" disciplines, such as genomics, proteomics, and metabolomics, to create a holistic view of a biological system. thermofisher.com Glycomics, the study of the complete set of glycans, is an essential part of this integrated approach. This compound is a key tool that facilitates the accurate inclusion of quantitative glycomic data into multi-omics research. nih.gov

In a multi-omics workflow, a single biological sample is often divided and processed through different pipelines to isolate proteins, metabolites, and glycans. researchgate.net this compound is introduced into the glycomics pipeline as an internal standard to ensure the resulting quantitative data is accurate and robust. researchgate.net

This quantitative glycomic data can then be correlated with data from other omics platforms. For example, an observed change in the sialylation of specific glycoproteins (glycomics) can be linked to changes in the expression levels of the corresponding proteins (proteomics) or the genes that code for glycosyltransferases (genomics). rsc.org This integrative analysis can uncover complex regulatory networks and disease mechanisms that would be invisible to a single-omics approach. nih.gov For instance, altered sialylation is a known hallmark of various cancers, and by using deuterated standards to accurately quantify these changes, researchers can correlate them with specific proteomic and genomic signatures to identify new biomarkers or therapeutic targets. nih.gov

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing N-Acetylneuraminic Acid Methyl Ester-d3, and how do isotopic labeling strategies influence its purity?

- Methodological Answer : this compound is typically synthesized via peracetylation of N-acetylneuraminic acid followed by deuterium labeling. For example, peracetylated intermediates (e.g., 2,4,7,8,9-penta-O-acetyl derivatives) are deuterated at specific positions using deuterated reagents like D3C-COCl or D2O under controlled acidic conditions . Isotopic purity (>98% deuterium incorporation) is validated via <sup>1</sup>H NMR and LC-MS, with critical attention to side reactions (e.g., ester hydrolysis) during purification .

Q. How can researchers confirm the structural integrity of this compound in carbohydrate modification studies?

- Methodological Answer : Structural validation combines mass spectrometry (MALDI-TOF or ESI-MS) for molecular weight confirmation and 2D NMR (COSY, HSQC) to resolve deuterium-labeled positions. For instance, the methyl ester group (δ 3.6–3.8 ppm in <sup>1</sup>H NMR) and acetylated hydroxyls (δ 2.0–2.2 ppm) are key markers . Comparative analysis with non-deuterated analogs is essential to rule out isotopic scrambling .

Q. What biological roles does this compound play in sialylation studies?

- Methodological Answer : As a glycosyl donor, this compound facilitates chemical sialylation of glycans via thioglycoside or imidate activation. For example, in influenza neuraminidase assays, it serves as a substrate to study enzyme kinetics by tracking deuterium-labeled sialic acid release using fluorometric or colorimetric detection . Its deuterated form improves quantification accuracy in mass spectrometry-based glycomics .

Advanced Research Questions

Q. How can STD NMR and molecular dynamics (MD) simulations resolve binding mechanisms of this compound to viral proteins?

- Methodological Answer : Saturation Transfer Difference (STD) NMR identifies key binding epitopes by measuring ligand-protein proximity. For rotavirus VP8* core studies, deuterated methyl esters enhance spectral resolution by reducing background noise. MD simulations (e.g., AMBER or GROMACS) model ligand-receptor interactions, with force fields parameterized for deuterium’s reduced mass. This dual approach revealed conformational flexibility in VP8*’s sialic acid-binding domain .

Q. What experimental designs address contradictions in this compound’s role in cellular ferroptosis?

- Methodological Answer : Conflicting reports on its pro-ferroptotic effects (via Nrf2 inhibition) vs. cytoprotection require controlled hypoxia/reoxygenation (H/R) models. For H9C2 cardiomyocytes, pre-treatment with deuterated analogs (10–100 µM) under H/R conditions quantifies lipid peroxidation (MDA assay) and GPX4 activity. Isotope labeling distinguishes endogenous vs. exogenous sialic acid contributions to iron homeostasis .

Q. How can researchers optimize this compound for high-throughput screening of sialidase inhibitors?

- Methodological Answer : Derivatization with fluorogenic groups (e.g., 4-methylumbelliferyl) at the C2 position enables real-time sialidase activity monitoring. Deuterated esters improve LC-MS/MS sensitivity by minimizing isotopic interference. Assay validation includes IC50 comparisons with zanamivir and oseltamivir carboxylate, using recombinant neuraminidases (e.g., H1N1) .

Q. What strategies mitigate deuterium loss during long-term storage of this compound?

- Methodological Answer : Deuterium exchange is minimized by storing lyophilized samples at −80°C in argon-sealed vials. Periodic QC via <sup>2</sup>H NMR (10–50 mM in CDCl3) tracks deuterium retention. For aqueous solutions (e.g., cell culture media), pH stabilization (pH 6.5–7.0) and low-temperature aliquots (−20°C) reduce H/D exchange .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting data on this compound’s impact on antibody-mediated cellular cytotoxicity?

- Methodological Answer : Contradictions arise from cell-type-specific sialylation patterns. Flow cytometry with lectins (e.g., SNA for α2,6-linked sialic acids) quantifies surface glycans. Deuterated analogs paired with CRISPR knockouts (e.g., ST6GAL1) isolate sialic acid’s role in antibody-FcγR interactions. Data normalization to baseline sialidase activity (e.g., Clostridium perfringens neuraminidase treatment) is critical .

Q. What computational tools reconcile discrepancies in deuteration efficiency across synthetic batches?

- Methodological Answer : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict deuteration sites and optimize reaction conditions. Batch inconsistencies are analyzed via multivariate regression (e.g., reaction time, temperature, and deuterium source purity as variables). Open-source tools like RDKit automate structure-activity relationship (SAR) analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.